![molecular formula C16H19N3O2 B2996763 N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide CAS No. 1147830-05-4](/img/structure/B2996763.png)
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide, commonly known as CX614, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation.
Scientific Research Applications
CX614 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve memory formation in animal models of these diseases. CX614 has also been studied for its potential use in treating drug addiction and depression.
Mechanism Of Action
CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It binds to a site on the AMPA receptor that is distinct from the glutamate binding site and enhances the response of the receptor to glutamate. This results in an increase in the strength of synaptic connections and an enhancement of memory formation.
Biochemical and Physiological Effects:
CX614 has been shown to enhance synaptic plasticity and improve memory formation in animal models of neurological disorders. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in drug addiction and depression.
Advantages And Limitations For Lab Experiments
One advantage of using CX614 in lab experiments is that it is a selective and potent modulator of AMPA receptors, which allows for precise manipulation of synaptic plasticity and memory formation. However, one limitation is that CX614 has a short half-life and is rapidly metabolized, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on CX614. One direction is to develop more potent and selective modulators of AMPA receptors that have longer half-lives and are more effective in treating neurological disorders. Another direction is to investigate the potential use of CX614 in combination with other drugs for the treatment of drug addiction and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of CX614 and its potential effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of CX614 involves the reaction of 1-cyanocyclopentene with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the amidation of the resulting acid with N,N-dimethylacetamide. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-12-16(7-3-4-8-16)18-15(20)11-19-9-10-21-14-6-2-1-5-13(14)19/h1-2,5-6H,3-4,7-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQUWDMSLZMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.